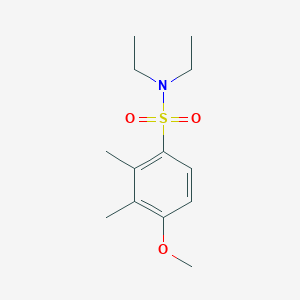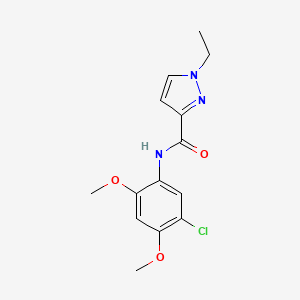
N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as CDPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPPB is a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is a member of the G protein-coupled receptor family.
作用机制
CDPPB is a positive allosteric modulator of N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, which means that it enhances the activity of this compound by binding to a site on the receptor that is distinct from the glutamate binding site. Activation of this compound by CDPPB leads to increased intracellular calcium signaling and activation of downstream signaling pathways. This results in enhanced synaptic plasticity, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects
CDPPB has been shown to have several biochemical and physiological effects in preclinical studies. It enhances long-term potentiation (LTP), a process that is critical for learning and memory. CDPPB has also been found to increase the density of dendritic spines, which are critical for synaptic plasticity. Additionally, CDPPB has been found to have anti-inflammatory effects and can reduce oxidative stress in the brain.
实验室实验的优点和局限性
One of the main advantages of CDPPB for lab experiments is its specificity for N-(5-chloro-2,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. This allows researchers to selectively target this receptor and study its effects on various physiological processes. Additionally, CDPPB has a long half-life, which makes it useful for studying long-term effects. However, one limitation of CDPPB is that it can have off-target effects at high concentrations, which can complicate data interpretation.
未来方向
There are several future directions for research on CDPPB. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, researchers are interested in studying the long-term effects of CDPPB on synaptic plasticity and cognitive function. Finally, there is a need for further research on the safety and efficacy of CDPPB in humans.
合成方法
The synthesis of CDPPB involves several steps, including the reaction of 5-chloro-2,4-dimethoxyphenylacetonitrile with ethylmagnesium bromide to form 5-chloro-2,4-dimethoxyphenylethylamine. The resulting compound is then reacted with pyrazole-3-carboxylic acid to form CDPPB. The purity of the synthesized compound is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
CDPPB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. CDPPB has been shown to improve cognitive function, memory, and learning in preclinical studies. Additionally, CDPPB has been found to have neuroprotective effects and can reduce inflammation in the brain.
属性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-4-18-6-5-10(17-18)14(19)16-11-7-9(15)12(20-2)8-13(11)21-3/h5-8H,4H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWRVAZCFGICQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5324093.png)
![3,7-dimethyl-11-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5324096.png)
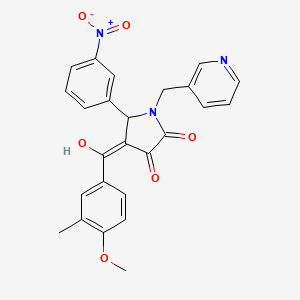
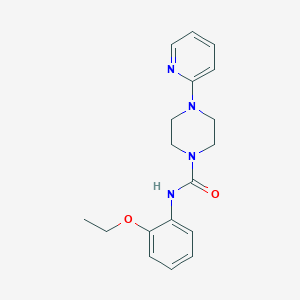
![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)
![1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5324117.png)
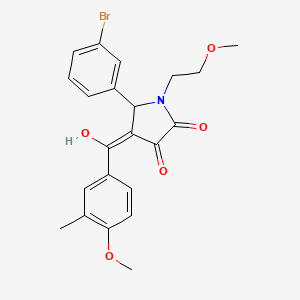
![3-cyclopentyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5324127.png)
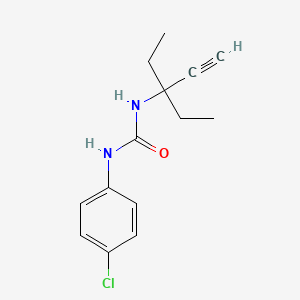
![8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5324135.png)
![N-methyl-2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5324167.png)
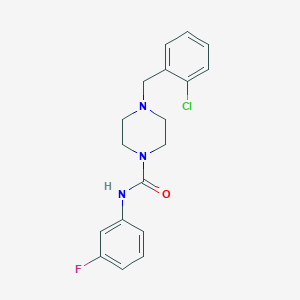
![4-chloro-N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5324183.png)
